molecular formula C8H11BFNO4S B1408545 (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704121-51-6

(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No.: B1408545
CAS No.: 1704121-51-6
M. Wt: 247.06 g/mol
InChI Key: TVLAOHJKXCXTAI-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an N-methylsulfamoyl group at position 3. The boronic acid (–B(OH)₂) moiety at position 1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science.

The N-methylsulfamoyl group (–SO₂NHCH₃) contributes to both electronic and steric effects, influencing binding affinity in biological systems. Its fluorine substituent may improve metabolic stability and membrane permeability, common strategies in drug design .

Properties

IUPAC Name

[2-fluoro-4-methyl-5-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO4S/c1-5-3-7(10)6(9(12)13)4-8(5)16(14,15)11-2/h3-4,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLAOHJKXCXTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of an aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl-aryl compounds .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl or alkenyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, emphasizing differences in substituents and their implications:

Compound Name Substituents Molecular Formula Key Properties Reference
(2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid 2-F, 4-CH₃, 5-SO₂NHCH₃ C₈H₁₁BFNO₄S High polarity due to sulfonamide; potential HDAC inhibition
(3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid 3-CH₃, 5-CH₃, 4-SO₂NHCH₃ C₉H₁₃BFNO₄S Enhanced steric hindrance; reduced solubility compared to fluoro analogs
(2-Methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid 2-OCH₃, 5-SO₂NHCH₃ C₈H₁₁BFNO₅S Methoxy group increases electron density; may alter reactivity in coupling reactions
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid 2-F, 5-CONHCH₃ C₈H₉BFNO₃ Carbamoyl group (–CONHCH₃) offers hydrogen-bonding capacity; lower logP than sulfonamide analogs
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 2-F, 4-CH₃, 5-SO₂-(piperazine) C₁₂H₁₈BFN₂O₄S Piperazinyl sulfonyl group enhances solubility and potential CNS penetration

Key Observations :

  • Sulfonamide vs. Carbamoyl : Sulfonamide-containing analogs (e.g., the target compound) exhibit higher acidity (pKa ~3–4) due to the electron-withdrawing –SO₂ group, enhancing reactivity in aqueous media. Carbamoyl analogs (e.g., ) have milder acidity (pKa ~5–6), favoring stability in physiological conditions.
  • Fluorine Positioning : The 2-fluoro substitution in the target compound contrasts with 3-fluoro or 5-fluoro analogs (e.g., ), which may exhibit reduced steric hindrance but altered dipole moments.

Biological Activity

(2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C8H11BFNO4S
  • Molecular Weight : 247.050 g/mol
  • CAS Number : 1704121-51-6

Its structure includes a boronic acid functional group attached to a phenyl ring that is substituted with fluorine, methyl, and N-methylsulfamoyl groups, which contribute to its unique reactivity and selectivity in chemical reactions .

Target of Action

The primary target for (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds.

Mode of Action

The compound interacts with its target through:

  • Oxidative Addition : Involves the insertion of the boron atom into a carbon-palladium bond.
  • Transmetalation : This step facilitates the transfer of the organic group from the palladium to the boron compound, leading to the formation of new carbon-carbon bonds.

Biological Activity

Research has indicated several biological activities associated with (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid:

  • Anticancer Activity :
    • Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, related compounds have demonstrated growth inhibition in cancer cell lines by inducing cell cycle arrest at the G2/M phase .
    • The compound may serve as a lead structure for developing proteasome inhibitors, potentially offering advantages over existing therapies like bortezomib due to lower toxicity and improved pharmacokinetic profiles .
  • Antibacterial Properties :
    • Research indicates that boronic acids can inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating infections resistant to conventional antibiotics .
  • Antiviral Activity :
    • Some derivatives of boronic acids have shown promise in inhibiting HIV replication by acting as competitive inhibitors of HIV protease. This mechanism highlights the potential for (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid to be explored further for antiviral applications .

Pharmacokinetics

Pharmacokinetic studies reveal that (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid exhibits favorable properties, including stability and solubility, which are critical for therapeutic applications. The compound's ability to form stable complexes with biomolecules enhances its potential as a drug candidate .

Comparative Analysis

The following table compares (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid with other similar compounds:

Compound NameStructure FeaturesBiological ActivityNotes
(2-Fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acidFluorine, Methyl, N-MethylsulfamoylAnticancer, Antibacterial, AntiviralUnique reactivity due to multiple substituents
4-Fluorophenylboronic acidFluorine onlyModerate antibacterialSimpler structure with less versatility
Phenylboronic acidNo fluorine or sulfamoyl groupsBasic coupling reactionsCommonly used but less potent in biological activity

Case Studies

  • In Vivo Studies : A study involving rats showed that related boronic acid compounds could be administered intravenously, demonstrating good bioavailability and therapeutic potential against cancer cells .
  • Synthesis Applications : The compound has been utilized in various synthetic pathways to create complex organic molecules, showcasing its versatility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid
Reactant of Route 2
(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid

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